molecular formula C9H5BrCl2N2 B3112034 7-Bromo-2,3-dichloro-5-methylquinoxaline CAS No. 187479-68-1

7-Bromo-2,3-dichloro-5-methylquinoxaline

Cat. No. B3112034
CAS RN: 187479-68-1
M. Wt: 291.96 g/mol
InChI Key: VIRNTWOBZDFPTL-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dichloro-5-methylquinoxaline is a nitrogen-containing heterocyclic compound with the following chemical formula: C10H4BrCl2N . It belongs to the quinoxaline family and has diverse applications in pharmaceuticals and industry .


Synthesis Analysis

The synthesis of quinoxalines often involves condensation reactions. In the case of This compound , specific synthetic pathways would need to be explored. Researchers have adopted green chemistry principles to synthesize quinoxalines efficiently. Further details on the specific synthetic route for this compound would require a deeper investigation of relevant literature .


Molecular Structure Analysis

The molecular structure of This compound consists of a quinoxaline core with bromine, chlorine, and methyl substituents. The precise arrangement of atoms and bond angles can be elucidated through spectroscopic techniques (such as NMR, IR, and mass spectrometry) and X-ray crystallography .


Chemical Reactions Analysis

Understanding the reactivity of This compound involves investigating its behavior in various chemical reactions. Researchers have explored its reactions with other compounds, functional groups, and reagents. Literature reports may provide insights into its reactivity patterns .


Physical And Chemical Properties Analysis

  • Physical Properties :
    • Empirical Formula : C10H7BrClN .

Scientific Research Applications

Synthesis and Chemical Transformations

The research around 7-Bromo-2,3-dichloro-5-methylquinoxaline primarily focuses on its synthesis and application as an intermediate in the creation of complex organic compounds. For instance, novel synthesis methods have been explored to achieve efficient pathways for producing quinoxaline derivatives. A study highlighted the preparation of 7-alkylamino-2-methylquinoline-5,8-diones through a series of reactions including the Skraup reaction, demethylations, oxidative bromination, amination, and debromination, showcasing the versatility of bromo-quinoxalines in organic synthesis (Han Young Choi et al., 2002). Another study demonstrated the silyl-mediated halogen/halogen displacement in heterocycles, providing insights into halogen exchange reactions involving bromo- and chloro-substituted quinoxalines (M. Schlosser & F. Cottet, 2002).

Photophysical Properties

Research has also delved into the photophysical properties of bromo-quinoxaline derivatives. For example, the Duff formylation of substituted quinoxalines led to the development of photochromic spiro[indoline-2,2′-2H-pyrano[3,2-h]quinolines], revealing the potential of these compounds in materials science for applications like molecular switches or optical storage devices (N. A. Voloshin et al., 2008).

Antimicrobial Activity

The antimicrobial activity of quinoxaline derivatives has been investigated, with studies focusing on synthesizing new compounds expected to possess optimized antimicrobial properties. Research into 2-chloro-3-methylquinoxaline derivatives demonstrated the potential for these molecules to serve as bases for developing antimicrobial agents, highlighting the importance of structural modification in enhancing biological activity (D. P. Singh et al., 2010).

Synthesis of Complex Molecules

Additionally, bromo-quinoxalines have been utilized as intermediates in the synthesis of complex molecular structures. For instance, the preparation of 7-bromo-2H-1,4-benzothiazine-3,5,8(4H)-trione showcased the compound's utility in generating structures that could potentially contribute to the development of new chemical entities with therapeutic value (R. Tapia et al., 2007).

Mechanism of Action

The biological activity of 7-Bromo-2,3-dichloro-5-methylquinoxaline remains an essential aspect. Investigating its interactions with biological targets, receptors, or microorganisms sheds light on its potential mechanisms of action. Literature spanning from 2002 to 2020 likely contains valuable information regarding its pharmacological properties .

Future Directions

This review serves as a reference for researchers interested in the multifunctional properties of quinoxaline derivatives. For more detailed information, consult the relevant literature . 📚

properties

IUPAC Name

7-bromo-2,3-dichloro-5-methylquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrCl2N2/c1-4-2-5(10)3-6-7(4)14-9(12)8(11)13-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRNTWOBZDFPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(C(=N2)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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